![molecular formula C12H7ClN2OS B2899186 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol CAS No. 2253736-68-2](/img/structure/B2899186.png)
2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol” is a heterocyclic compound containing a thieno[2,3-d]pyridazine ring substituted with a phenol group at the 2-position and a chlorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyridazine ring, which is a bicyclic structure containing a thiophene ring fused with a pyridazine ring . The phenol group at the 2-position and the chlorine atom at the 4-position would be key functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenol and chlorine groups, as well as the nitrogen atoms in the pyridazine ring . The phenol group could potentially undergo reactions typical of alcohols and phenols, while the chlorine atom could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar phenol group and the electronegative chlorine atom could impact its solubility, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit cell proliferation. It has been tested against various human tumor cell lines, with certain derivatives demonstrating potent activity . The compound’s efficacy in inducing apoptosis and its role in the apoptotic cascade make it a candidate for further investigation as a therapeutic agent in oncology.
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for their broad spectrum of activities. They have been found to possess properties such as antimicrobial, antidepressant, anti-hypertensive, and antiplatelet activities . This versatility makes it a valuable pharmacophore in drug discovery and development.
Material Science
The compound’s derivatives are used in material science, particularly in the synthesis of diverse polysubstituted compounds. These compounds are significant due to their varied ring substituents, which can be tailored for specific material properties .
Biological Studies
Biologically, the compound’s derivatives have been demonstrated to possess a range of activities, including antipyretic, anti-inflammatory, analgesic, and anticonvulsant properties . This makes them useful in studying biological pathways and developing treatments for various conditions.
Environmental Science
In environmental science, the compound’s derivatives, particularly those used as agrochemicals, play a role in managing crop health and yield. They have herbicidal properties and can be used to control unwanted plant growth without harming the crops .
Analytical Methods
The compound and its derivatives can be used in analytical chemistry for the development of new assays and diagnostic tools. Their binding affinities and interactions with various biological molecules can be studied to design sensitive and specific analytical methods .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been reported to interact with various biological targets, leading to a broad spectrum of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
2-(4-chlorothieno[2,3-d]pyridazin-7-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-12-8-5-6-17-11(8)10(14-15-12)7-3-1-2-4-9(7)16/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVKNLNYHXWLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C3=C2SC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![(1R,5S)-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)
![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)
![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)
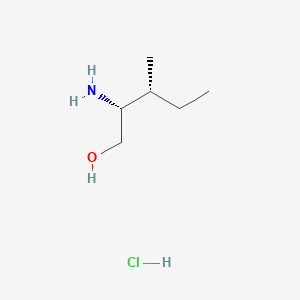
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
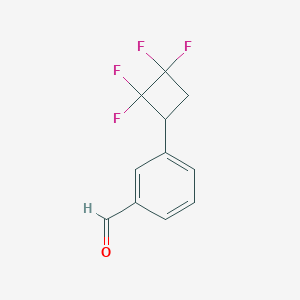
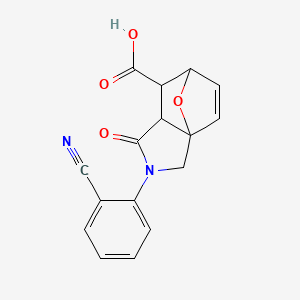
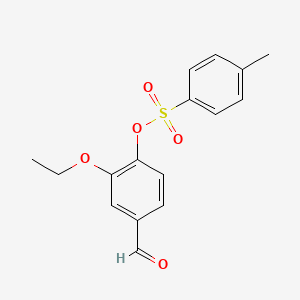
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)
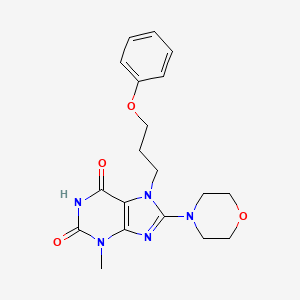
![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)